ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate
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Overview
Description
Ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzoate ester, a thiazinan ring, and a chlorophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include chlorinating agents, thiophene derivatives, and benzoic acid esters .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the thiazinan ring and chlorophenyl group.
Thiophene derivatives: Compounds containing the thiophene ring, which may exhibit similar chemical reactivity.
Chlorophenyl carbamates: Compounds with a chlorophenyl group and carbamate functionality, sharing some structural similarities.
Uniqueness
Ethyl 4-{[(2Z)-6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its combination of functional groups and complex structure.
Properties
Molecular Formula |
C25H22ClN3O4S2 |
---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
ethyl 4-[[6-[(4-chlorophenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C25H22ClN3O4S2/c1-2-33-24(32)16-5-9-19(10-6-16)28-25-29(15-20-4-3-13-34-20)22(30)14-21(35-25)23(31)27-18-11-7-17(26)8-12-18/h3-13,21H,2,14-15H2,1H3,(H,27,31) |
InChI Key |
USOKXKLFMVXORT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CS4 |
Origin of Product |
United States |
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